

An In-depth Technical Guide to N-tert-Butylmethacrylamide

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Compound of Interest

Compound Name: **N-tert-Butylmethacrylamide**

Cat. No.: **B1266043**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the synthesis, polymerization, and specific applications of **N-tert-Butylmethacrylamide** (CAS No. 6554-73-0) is limited. Much of the available research focuses on its structural isomer, N-tert-butylacrylamide (NTBA, CAS No. 107-58-4). This guide provides a comprehensive overview of **N-tert-Butylmethacrylamide** based on available data, general chemical principles, and analogous N-substituted (meth)acrylamides. Protocols and pathways are presented as illustrative examples based on established chemical reactions and polymer science concepts.

Introduction

N-tert-Butylmethacrylamide (NTBMA) is a vinyl monomer characterized by a hydrophobic tert-butyl group and a polymerizable methacrylamide functionality. This unique combination of a bulky, non-polar side chain and a hydrophilic amide group suggests its potential utility in the synthesis of smart polymers, particularly for biomedical applications. The presence of the α -methyl group on the acrylamide backbone differentiates it from its more commonly studied isomer, N-tert-butylacrylamide (NTBA), and can influence its polymerization kinetics and the properties of the resulting polymer, such as its chain stiffness and thermal stability.

While specific applications are not extensively documented, NTBMA is noted as a biomedical substance for the synthesis of drug and vaccine delivery systems. Its structure suggests that its polymers could exhibit thermoresponsive behavior, making it a candidate for creating "smart"

hydrogels that respond to temperature changes, a valuable property for controlled drug release.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **N-tert-Butylmethacrylamide** is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

Property	Value
CAS Number	6554-73-0
Molecular Formula	C ₈ H ₁₅ NO
Molecular Weight	141.21 g/mol
IUPAC Name	N-(tert-butyl)-2-methylprop-2-enamide
Synonyms	N-(1,1-dimethylethyl)-2-methyl-2-propenamide, NTBMA
Appearance	White to off-white crystalline powder
Melting Point	56-60 °C
Boiling Point	Not available
Density	~0.879 g/cm ³ (predicted)
Solubility	Soluble in methanol.
InChI Key	QQZXAODFGRZKJT-UHFFFAOYSA-N
SMILES	C=C(C)C(=O)NC(C)(C)C

Synthesis of N-tert-Butylmethacrylamide

A common and effective method for the synthesis of N-substituted amides is the Ritter reaction. This reaction involves the addition of a carbocation to a nitrile, followed by hydrolysis to form the amide. For the synthesis of **N-tert-Butylmethacrylamide**, methacrylonitrile would serve as

the nitrile and tert-butanol or isobutylene as the source of the tert-butyl carbocation in the presence of a strong acid catalyst like sulfuric acid.

Proposed Experimental Protocol for Synthesis (Ritter Reaction)

This protocol is a generalized procedure for the Ritter reaction adapted for the synthesis of **N-tert-Butylmethacrylamide**.

Materials:

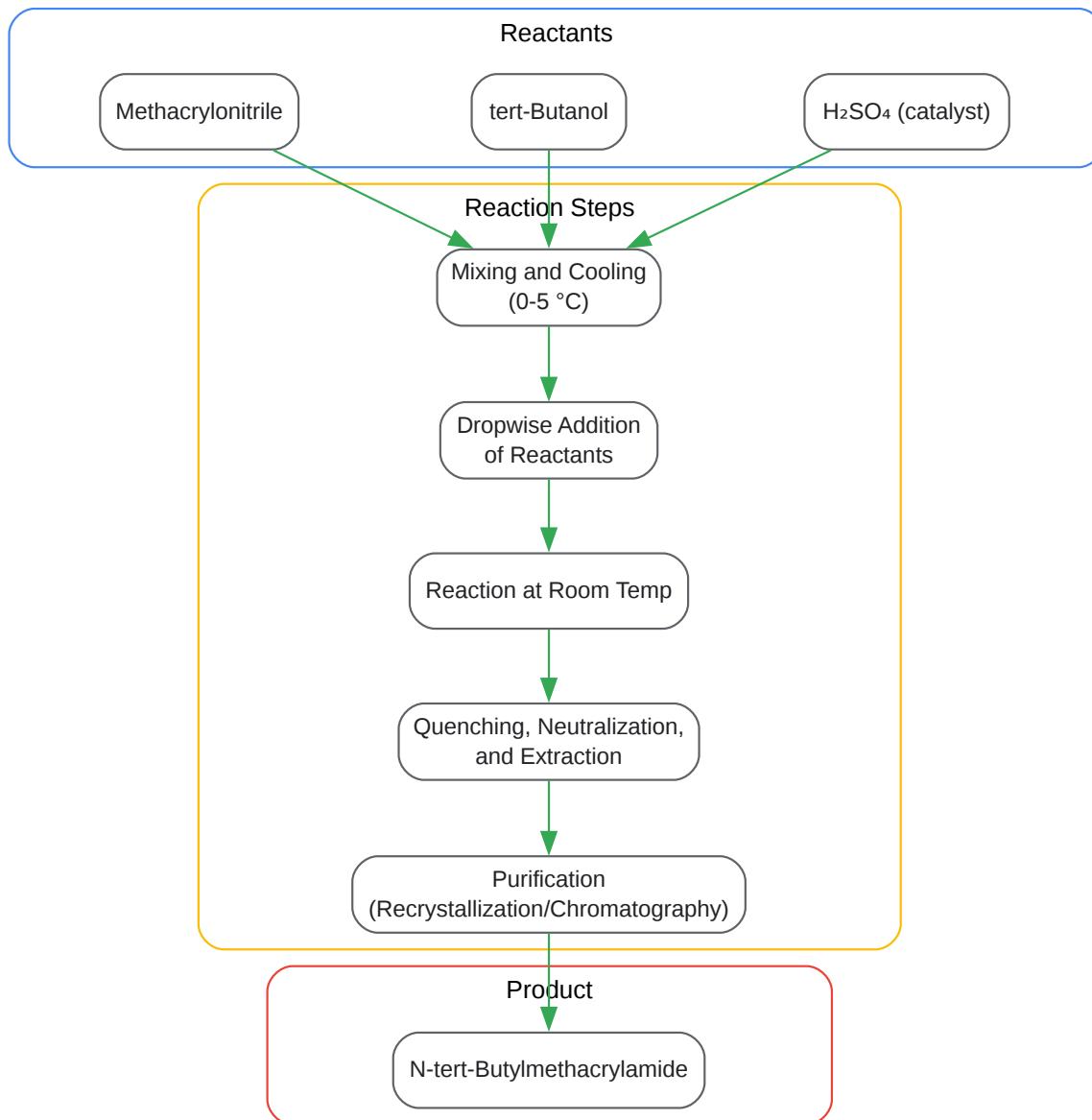
- Methacrylonitrile
- tert-Butanol
- Concentrated Sulfuric Acid (98%)
- Diethyl ether (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ice bath

Procedure:

- In a flask equipped with a magnetic stirrer and a dropping funnel, a solution of tert-butanol in a suitable solvent (e.g., glacial acetic acid) is prepared and cooled in an ice bath to 0-5 °C.
- Concentrated sulfuric acid is added dropwise to the cooled solution while maintaining the temperature below 10 °C.
- Methacrylonitrile is then added dropwise to the reaction mixture.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

- The reaction mixture is then carefully poured into a beaker of crushed ice and water.
- The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- The aqueous layer is extracted multiple times with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude **N-tert-Butylmethacrylamide**.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture) or by column chromatography.

Synthesis Workflow Diagram



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Caption: Proposed synthesis workflow for **N-tert-Butylmethacrylamide** via the Ritter reaction.

Polymerization of N-tert-Butylmethacrylamide

N-tert-Butylmethacrylamide can be polymerized via free-radical polymerization to form **poly(N-tert-Butylmethacrylamide)**. The choice of initiator, solvent, and temperature will influence the molecular weight and polydispersity of the resulting polymer.

Proposed Experimental Protocol for Free-Radical Polymerization

This protocol describes a general method for the free-radical solution polymerization of **N-tert-Butylmethacrylamide**.

Materials:

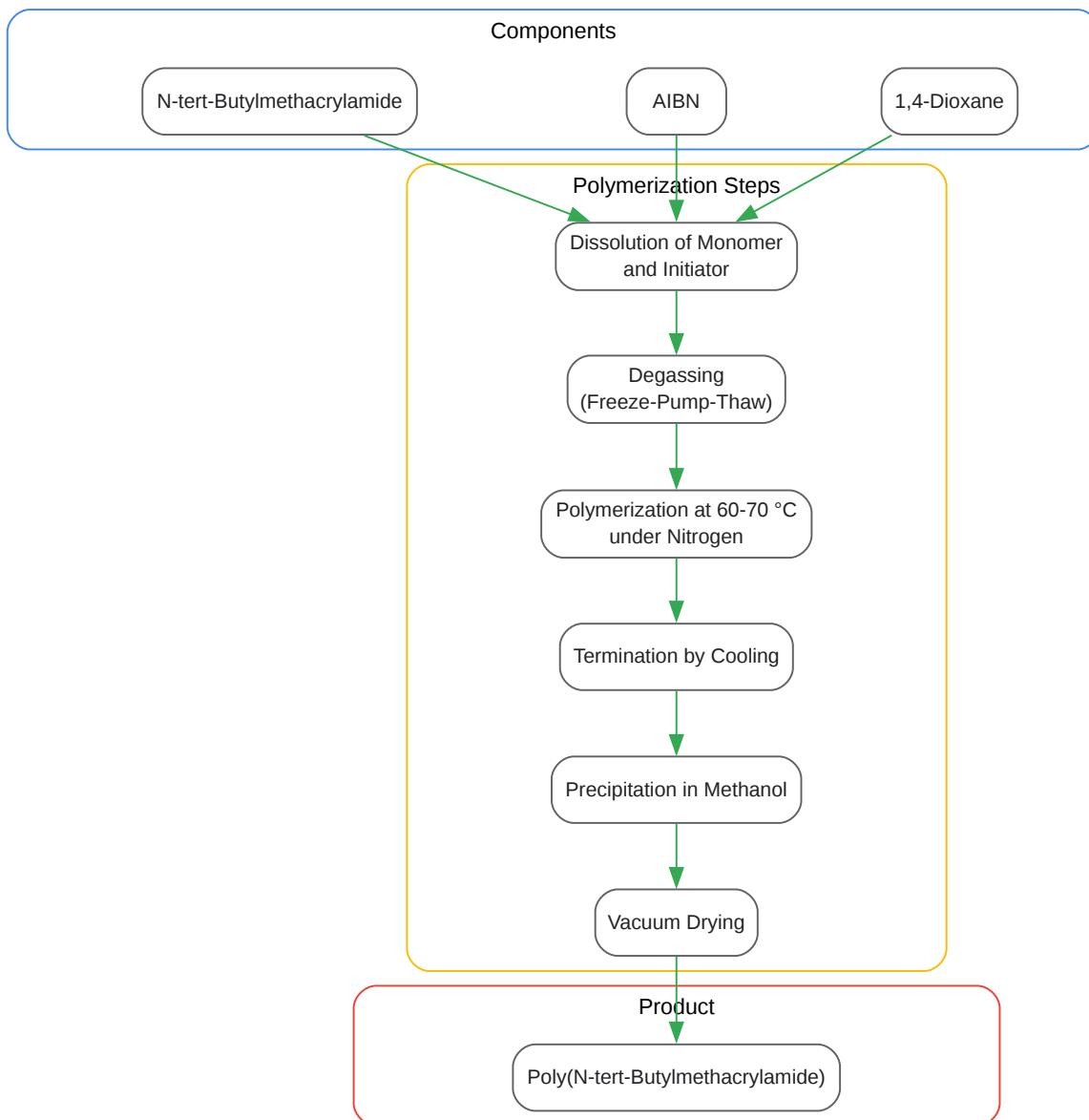
- **N-tert-Butylmethacrylamide** (monomer)
- Azobisisobutyronitrile (AIBN) (initiator)
- Anhydrous 1,4-Dioxane (or other suitable solvent like DMF or Toluene)
- Methanol (for precipitation)
- Nitrogen gas supply
- Schlenk flask or similar reaction vessel with a condenser

Procedure:

- **N-tert-Butylmethacrylamide** and AIBN are dissolved in anhydrous 1,4-dioxane in a Schlenk flask.
- The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
- The flask is then filled with nitrogen gas and placed in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-70 °C).
- The polymerization is allowed to proceed for a set time (e.g., 12-24 hours).
- The reaction is terminated by cooling the flask in an ice bath.

- The polymer is isolated by precipitating the viscous solution into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
- The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Polymerization Workflow Diagram



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Caption: General workflow for the free-radical polymerization of **N-tert-Butylmethacrylamide**.

Potential Applications in Drug Development

The molecular structure of **N-tert-Butylmethacrylamide** suggests that its polymer, poly(**N-tert-Butylmethacrylamide**), could be a valuable material in drug delivery due to its potential thermoresponsive properties. The hydrophobic tert-butyl groups can lead to a lower critical solution temperature (LCST) in aqueous solutions. Below the LCST, the polymer is soluble, and above the LCST, it undergoes a phase transition to become insoluble, which can be exploited for controlled drug release.

Thermoresponsive Hydrogels for Controlled Drug Release

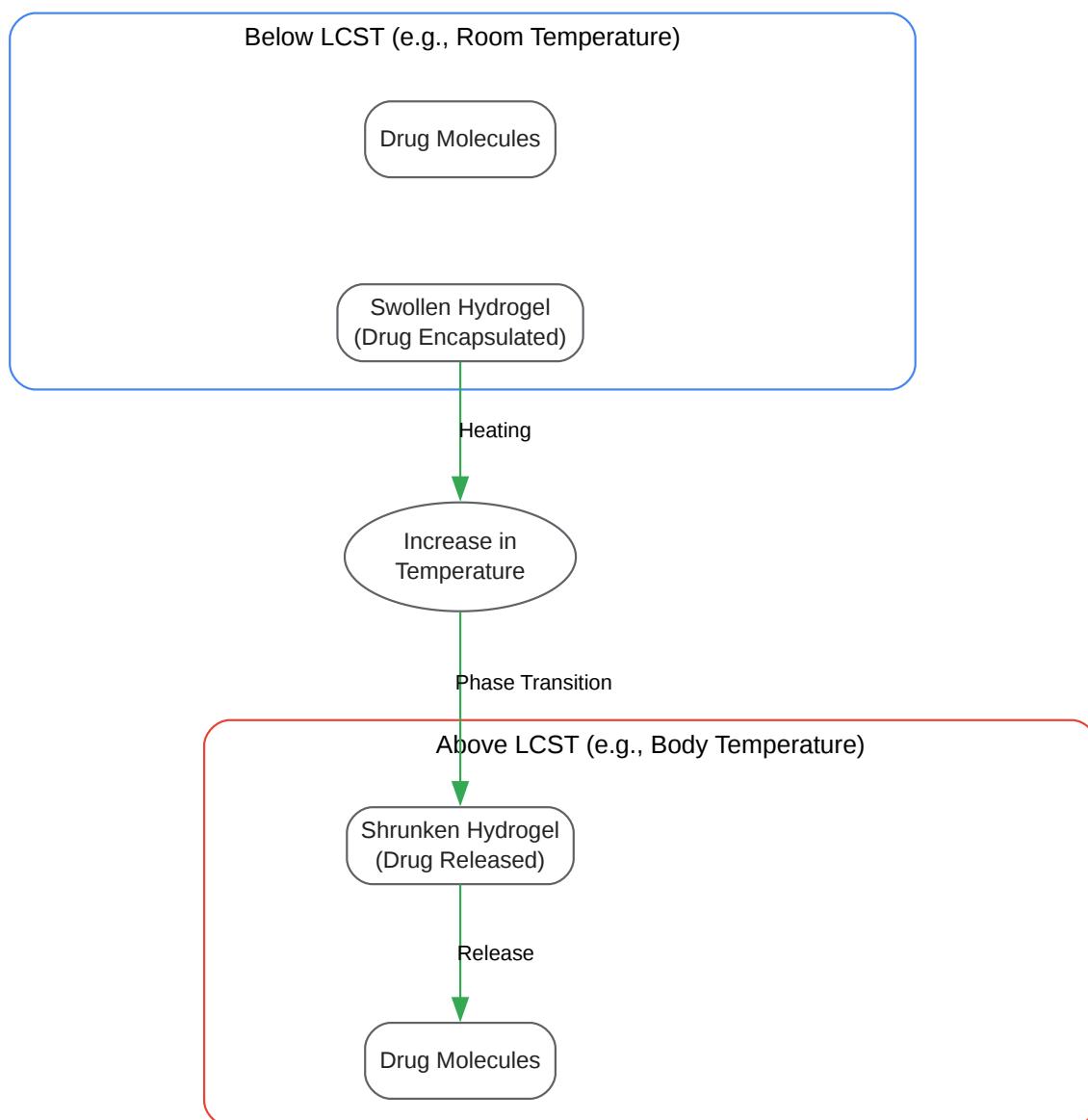
Hydrogels based on poly(**N-tert-Butylmethacrylamide**) could be designed to be in a swollen, drug-loaded state at room temperature and then shrink to release the drug at physiological temperature (37 °C).

Table 2: Potential Properties and Applications of Poly(**N-tert-Butylmethacrylamide**)

Property / Application Area	Description
Thermo-sensitivity	The polymer may exhibit a Lower Critical Solution Temperature (LCST), allowing for temperature-triggered drug release.
Injectable Hydrogels	A solution of the polymer could be injected into the body, where it would form a gel depot at body temperature, providing sustained local drug delivery.
Drug Encapsulation	The hydrophobic domains formed by the tert-butyl groups could serve as reservoirs for hydrophobic drugs, enhancing their solubility and enabling their delivery in aqueous environments.
Biocompatibility	Acrylamide-based polymers often exhibit good biocompatibility, a crucial requirement for drug delivery systems. However, this would need to be experimentally verified for poly(NTBMA).

Conceptual Drug Delivery Mechanism

The following diagram illustrates the conceptual mechanism of temperature-triggered drug release from a hydrogel made of poly(**N-tert-Butylmethacrylamide**).



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Caption: Conceptual diagram of temperature-triggered drug release from a thermoresponsive hydrogel.

Conclusion

N-tert-Butylmethacrylamide is a monomer with significant potential for the development of advanced polymeric materials, particularly for applications in drug delivery and regenerative medicine. While specific research on this monomer is currently sparse, its chemical structure provides a strong rationale for its utility in creating thermoresponsive polymers. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers and scientists to explore the synthesis, properties, and applications of this promising, yet understudied, compound. Further research is warranted to fully characterize poly(**N-tert-Butylmethacrylamide**) and to validate its efficacy in drug delivery systems.

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